(R)-tert-Butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate
CAS No.: 1286207-81-5
Cat. No.: VC4171276
Molecular Formula: C15H21FN2O3
Molecular Weight: 296.342
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1286207-81-5 |
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Molecular Formula | C15H21FN2O3 |
Molecular Weight | 296.342 |
IUPAC Name | tert-butyl (3R)-3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-7-6-11(9-18)20-13-5-4-10(17)8-12(13)16/h4-5,8,11H,6-7,9,17H2,1-3H3/t11-/m1/s1 |
Standard InChI Key | PTVWLZVYWAVOET-LLVKDONJSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)N)F |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure (C₁₅H₂₁FN₂O₃) comprises a pyrrolidine ring substituted at the 3-position with a 4-amino-2-fluorophenoxy group and a tert-butoxycarbonyl (Boc) protecting group at the 1-position . The (R)-configuration at the pyrrolidine’s chiral center is critical for its biological activity . Key structural attributes include:
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Stereochemistry: The (R)-enantiomer ensures optimal binding to target proteins, as evidenced by its role in BTK inhibition .
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Functional Groups: The Boc group enhances solubility and stability, while the fluorophenoxy moiety contributes to electron-deficient aromatic interactions .
Physicochemical Characteristics
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Solubility: Moderate in polar organic solvents (e.g., DMSO, methanol) due to the Boc group .
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Stability: Stable under inert conditions but susceptible to acid-mediated deprotection of the Boc group .
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Spectroscopic Data:
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a multi-step sequence:
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Pyrrolidine Functionalization: (R)-pyrrolidine is reacted with 4-amino-2-fluorophenol under Mitsunobu conditions to introduce the phenoxy group .
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Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base .
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Purification: Chromatographic techniques (e.g., silica gel, HPLC) yield >95% purity .
Key Intermediates
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tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate: A common precursor for introducing stereochemistry .
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4-Amino-2-fluorophenol: Provides the aromatic moiety for target engagement .
Applications in Pharmaceutical Research
BTK Inhibition
The compound reversibly inhibits BTK by forming a labile covalent bond with Cys481, a residue critical for kinase activity . Unlike irreversible inhibitors, this reversible interaction reduces off-target effects, offering therapeutic advantages in autoimmune diseases .
Structure-Activity Relationship (SAR)
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Fluorine Substitution: The 2-fluoro group on the phenyl ring enhances binding affinity by inducing electron withdrawal .
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Pyrrolidine Chirality: The (R)-configuration optimizes spatial alignment with BTK’s active site .
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Boc Group: Improves pharmacokinetic properties without steric hindrance .
Biological Activity and Mechanism
Cellular Effects
In HEK cells expressing TLR7/9, the compound suppresses NF-κB activation, reducing pro-inflammatory cytokine production (e.g., TNF-α) . In murine models of pristane-induced lupus, oral administration (33–300 mg/kg) significantly lowers autoantibody titers .
Pharmacokinetics
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Half-Life: ~6 hours in rodents, supporting once-daily dosing .
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Bioavailability: 58% in preclinical models, attributed to the Boc group’s metabolic stability .
Analytical Characterization
Chromatographic Methods
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HPLC: Purity >95% (C18 column, acetonitrile/water gradient) .
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Chiral Analysis: Confirmation of enantiomeric excess (>99%) via chiral HPLC .
Spectroscopic Techniques
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